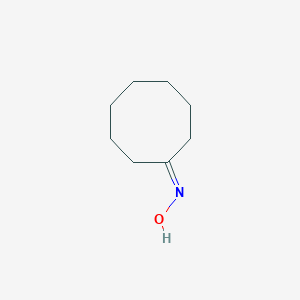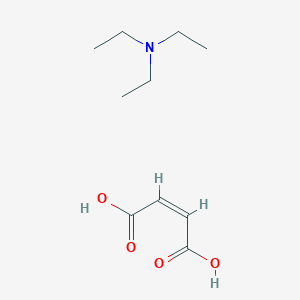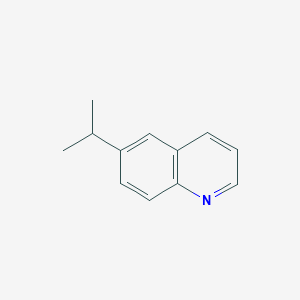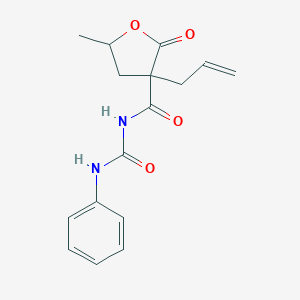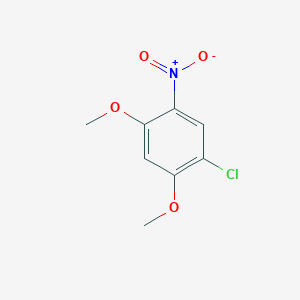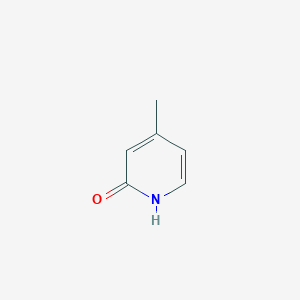![molecular formula C9H10N2 B087387 2,6-二甲基-1H-吡咯并[2,3-b]吡啶 CAS No. 1255099-47-8](/img/structure/B87387.png)
2,6-二甲基-1H-吡咯并[2,3-b]吡啶
描述
2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyridine ring, with methyl groups attached at the 2 and 6 positions. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
科学研究应用
2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
作用机制
Target of Action
The primary targets of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play crucial roles in various biological processes, including organ development, cell proliferation and migration, and angiogenesis . They are found across various tissue types and are expressed to different extents under varying conditions .
Mode of Action
2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling . The compound inhibits this process, thereby preventing the activation of these signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate various cellular processes, including cell proliferation and migration, angiogenesis, and others . By inhibiting FGFRs, the compound disrupts these pathways, leading to altered cellular functions .
Result of Action
The inhibition of FGFRs by 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine leads to several molecular and cellular effects. In vitro studies have shown that the compound can inhibit cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of cells . These effects could potentially make the compound a useful therapeutic agent in the treatment of diseases where FGFRs play a key role, such as various types of tumors .
生化分析
Biochemical Properties
2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine has been found to interact with various biomolecules. It has been reported to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . The nature of these interactions involves the inhibition of these receptors, which play an essential role in various types of tumors .
Cellular Effects
In cellular processes, 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine has shown significant effects. For instance, it has been found to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, it significantly inhibited the migration and invasion of 4T1 cells .
Molecular Mechanism
At the molecular level, 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine exerts its effects through various mechanisms. It inhibits FGFR signaling pathway, which is associated with the progression and development of several cancers . This inhibition results in changes in gene expression and cellular functions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,6-dimethylpyridine with a suitable reagent can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine often involve optimized synthetic routes that ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to facilitate the cyclization process .
化学反应分析
Types of Reactions
2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
相似化合物的比较
2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: Lacks the methyl groups at the 2 and 6 positions, which can affect its biological activity and chemical reactivity.
Pyrrolopyrazine derivatives: These compounds have a similar fused ring structure but include a pyrazine ring instead of a pyridine ring, leading to different biological activities.
属性
IUPAC Name |
2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-3-4-8-5-7(2)11-9(8)10-6/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVBRNVWAHUQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612737 | |
| Record name | 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255099-47-8 | |
| Record name | 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




